molecular formula C12H25ClN2O3 B8134496 Tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride

Tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride

Cat. No.: B8134496
M. Wt: 280.79 g/mol
InChI Key: WVZYTHQCNILLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound, in particular, is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride typically involves the protection of the piperidine nitrogen, followed by functionalization of the piperidine ring. One common method involves the use of tert-butyl carbamate as a protecting group for the amine. The synthesis can be carried out under mild conditions using reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar protecting group strategies. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-amino-1-piperidinecarboxylate: Similar in structure but lacks the aminomethyl and methoxy groups.

    Tert-butyl 4-(hydroxymethyl)-1-piperidinecarboxylate: Contains a hydroxymethyl group instead of an aminomethyl group.

    Tert-butyl 4-(methoxymethyl)-1-piperidinecarboxylate: Features a methoxymethyl group in place of the aminomethyl group.

Uniqueness

Tert-butyl 4-(aminomethyl)-4-methoxy-1-piperidinecarboxylate hydrochloride is unique due to the presence of both aminomethyl and methoxy groups on the piperidine ring. These functional groups confer distinct chemical properties and reactivity, making the compound versatile for various synthetic applications .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-methoxypiperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3.ClH/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14;/h5-9,13H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZYTHQCNILLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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